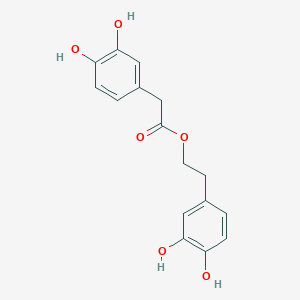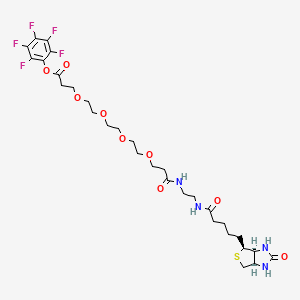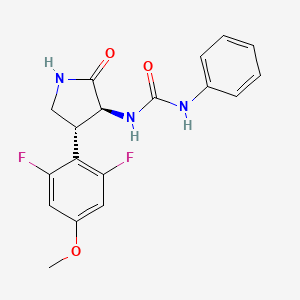
CCT1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CCT1 is a selective KDM4s inhibitor.
Applications De Recherche Scientifique
Role in Drosophila Oogenesis and Ovarian Morphogenesis
CCT1, as a phosphatidylcholine biosynthesis enzyme, plays a crucial role in the development of Drosophila, specifically in oogenesis and ovarian morphogenesis. It is involved in various developmental processes including germline stem cell maintenance, positioning of the oocyte, and shaping of the operculum. CCT1's expression in Drosophila is influenced by TGF-β and Egfr signaling pathways, highlighting its importance in development and cell signaling (Gupta & Schüpbach, 2003).
Inhibition of Polyglutamine Aggregation in Huntington's Disease
In the context of neurodegenerative diseases like Huntington's disease, the chaperonin TRiC, which includes CCT1, is significant for its ability to interact with and inhibit the aggregation of polyglutamine-expanded huntingtin proteins. This interaction suggests CCT1's potential role in alleviating toxicity in neuronal cells, and highlights its importance in protein folding and maintenance, possibly presenting a therapeutic avenue in neurodegenerative disease management (Tam et al., 2006).
Cryptochrome 1's Regulation of Phytohormone-Responsive Gene Expression in Arabidopsis
CCT1 is also studied in plant biology, specifically in Arabidopsis where it is involved in light signaling. The N and C termini of Cryptochrome 1 (CRY1), known as CCT1, have been shown to regulate phytohormone-responsive gene expression, indicating a significant role in plant growth and development. This research enhances our understanding of the molecular mechanisms of plant response to environmental stimuli (Wang et al., 2016).
Essential Role in Spermatogenesis in Planarian Flatworms
In planarian flatworms, CCT1, as a part of the chaperonin-containing TCP-1 complex, is crucial for spermatogenesis. Gene duplications in planarian genomes have led to testis-specific isoforms of CCT1, which are necessary for the proper development of sperm structure, suggesting the critical role of CCT1 in reproductive biology (Counts, Hester, & Rouhana, 2017).
Role in Protein Folding and Cellular Stress Response
CCT1 is an integral component of the cytosolic chaperonin CCT, vital for protein folding. It assists in the folding of actin and tubulin, and is crucial during cellular stress recovery, helping in the folding of newly synthesized or renatured proteins. This demonstrates CCT1's fundamental role in maintaining cellular homeostasis and its potential involvement in various cellular processes and stress responses (Yokota et al., 2000).
CCT1 in Cancer Research
Increased expression of CCT1 has been observed in human hepatocellular and colonic carcinoma. Its expression level correlates with cell growth rates, suggesting its potential as a tumor marker and its significance in understanding the molecular mechanisms underlying cancer proliferation (Yokota et al., 2001).
Impact on Rod Outer Segment Morphogenesis and Survival
CCT1 is essential for rod outer segment morphogenesis and survival in the retina. Disruption of CCT activity can lead to malformation and degeneration, indicating CCT1's role in sensory neuron health and potentially linking it to neurodegenerative diseases (Posokhova et al., 2010).
Propriétés
Nom du produit |
CCT1 |
|---|---|
Formule moléculaire |
C22H17ClN2O2S |
Poids moléculaire |
408.9 |
Nom IUPAC |
N-((5-Chloro-8-hydroxyquinolin-7-yl)(3-methylthiophen-2-yl)methyl)benzamide |
InChI |
InChI=1S/C22H17ClN2O2S/c1-13-9-11-28-21(13)19(25-22(27)14-6-3-2-4-7-14)16-12-17(23)15-8-5-10-24-18(15)20(16)26/h2-12,19,26H,1H3,(H,25,27) |
Clé InChI |
YNQCLJVWTGPRRD-UHFFFAOYSA-N |
SMILES |
O=C(NC(C1=CC(Cl)=C2C=CC=NC2=C1O)C3=C(C)C=CS3)C4=CC=CC=C4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CCT-1; CCT 1; CCT1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3s)-1-{(1s,2r,4r)-4-[methyl(Propan-2-Yl)amino]-2-Propylcyclohexyl}-3-{[6-(Trifluoromethyl)quinazolin-4-Yl]amino}pyrrolidin-2-One](/img/structure/B1192401.png)



![N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide](/img/structure/B1192410.png)